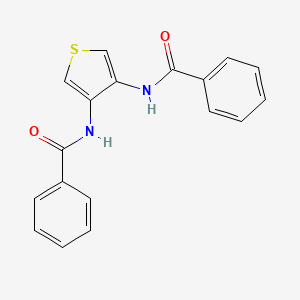
N,N'-(Thiene-3,4-diyl)dibenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N’-(Thiene-3,4-diyl)dibenzamide: is a chemical compound characterized by the presence of a thiene ring substituted with two benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Thiene-3,4-diyl)dibenzamide typically involves the condensation of thiene derivatives with benzamide. One common method involves the use of a catalyst such as tris(hydrogensulfato)boron under solvent-free conditions at elevated temperatures (around 100°C). This method is efficient and environmentally friendly, providing high yields and clean reactions .
Industrial Production Methods: Industrial production of N,N’-(Thiene-3,4-diyl)dibenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance
Properties
CAS No. |
90069-84-4 |
|---|---|
Molecular Formula |
C18H14N2O2S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(4-benzamidothiophen-3-yl)benzamide |
InChI |
InChI=1S/C18H14N2O2S/c21-17(13-7-3-1-4-8-13)19-15-11-23-12-16(15)20-18(22)14-9-5-2-6-10-14/h1-12H,(H,19,21)(H,20,22) |
InChI Key |
YVBFMSTWZJVWEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CSC=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


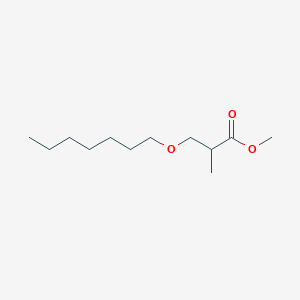
![2-[(Oxan-2-yl)oxy]undecanal](/img/structure/B14367727.png)
![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)
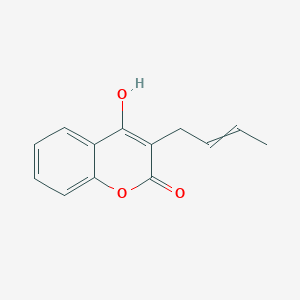
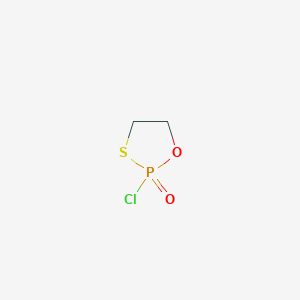
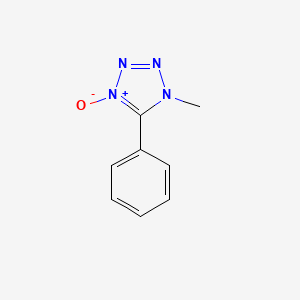
![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)
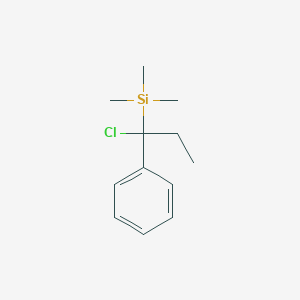
![N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide](/img/structure/B14367752.png)
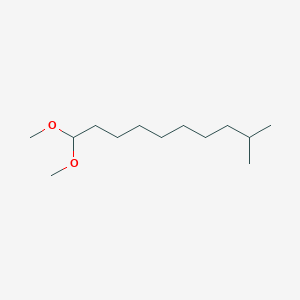
![2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one](/img/structure/B14367769.png)
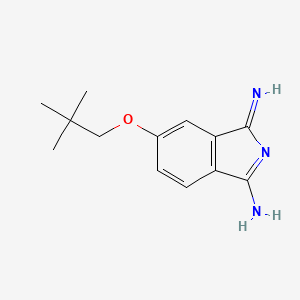
![2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid](/img/structure/B14367792.png)
![{[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene](/img/structure/B14367799.png)
